molecular formula C11H8ClNO2 B11746152 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one CAS No. 129144-38-3

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one

Cat. No.: B11746152
CAS No.: 129144-38-3
M. Wt: 221.64 g/mol
InChI Key: ABAYZBGGKIHLRK-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one is a heterocyclic compound featuring an oxazole ring substituted with a 4-chlorophenyl group at position 3 and an acetyl group at position 2. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol (CAS 37091-33-1, ). This compound is of interest in medicinal and materials chemistry due to its structural versatility, enabling interactions via halogen bonding (Cl substituent) and π-π stacking (aromatic rings).

Properties

CAS No.

129144-38-3

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-1,2-oxazol-4-yl]ethanone

InChI

InChI=1S/C11H8ClNO2/c1-7(14)10-6-15-13-11(10)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

ABAYZBGGKIHLRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CON=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted chlorophenyl oxazole compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit promising anticancer properties. A study involving similar oxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one were tested and showed effective inhibition of cell proliferation in breast and lung cancer models .

Case Study:
In a study focusing on the synthesis and evaluation of oxazole derivatives, the compound was assessed for its binding affinity to tubulin, a critical target in cancer therapy. The results indicated that the compound could effectively inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Antibacterial Properties

The antibacterial efficacy of oxazole derivatives has been documented. Studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis pathways .

Case Study:
A recent investigation reported that certain oxazole-based compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as novel antibacterial agents .

Photophysical Properties

The unique structural features of this compound contribute to its interesting photophysical properties. Research into its luminescence characteristics has opened avenues for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:
A study explored the incorporation of this compound into polymer matrices for enhanced light emission efficiency. The findings suggested that the compound could significantly improve the photoluminescent properties of the host material, making it suitable for applications in display technologies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activityEffective against various cancer cell lines
Biological ResearchAntibacterial propertiesComparable MICs to established antibiotics
Material SciencePhotophysical propertiesEnhanced luminescence in OLED applications

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Structural and Functional Differences

  • Heterocyclic Core : Replacing oxazole with oxadiazole (e.g., CAS 63346526) introduces an additional nitrogen, altering electron distribution and hydrogen-bonding capacity .
  • Bromine substitution (CAS 88752-77-6) increases molecular polarizability, favoring halogen bonding in crystal engineering .
  • Positional Isomerism : The oxazol-5-yl analog (CAS 37091-33-1) versus oxazol-4-yl derivatives demonstrates how acetyl group positioning affects steric interactions and reactivity .

Physicochemical Properties

  • Solubility : The oxadiazole analog (CAS 63346526) exhibits lower aqueous solubility due to reduced dipole moment compared to oxazole derivatives .
  • Thermal Stability: Methyl-substituted oxazoles (e.g., 169814-48-6) show higher melting points (~180–185°C) than non-alkylated analogs, attributed to improved crystal packing .
  • Spectroscopic Profiles : Compounds with extended conjugation (e.g., 4-((4-chlorobenzyl)oxy)phenyl analog) display redshifted UV-Vis absorption, useful in photochemical applications .

Analytical and Computational Insights

  • Crystallography: Tools like SHELX and ORTEP-3 are critical for resolving structural differences, such as the planar oxazole ring versus non-planar oxadiazole systems.
  • Electron Density Analysis : Multiwfn simulations reveal that the 4-chlorophenyl group induces electron withdrawal, polarizing the oxazole ring and increasing electrophilicity at the acetyl group.
  • Hydrogen Bonding : Graph set analysis shows that oxazole derivatives form stronger C=O···H-N interactions compared to oxadiazoles, influencing solubility and crystallization behavior.

Biological Activity

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one, also known as 1-[3-(4-chlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one, is a heterocyclic compound with significant biological activity. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, and antioxidant activities, supported by relevant research findings and case studies.

  • IUPAC Name: 1-[3-(4-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
  • Molecular Formula: C12H10ClNO2
  • Molecular Weight: 235.67 g/mol
  • CAS Number: 169814-48-6
  • SMILES Notation: CC(=O)C1=C(C)ON=C1C1=CC=C(Cl)C=C1

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.015

These findings suggest that the compound is particularly potent against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It has been tested against various fungal strains with the following MIC values:

Fungal StrainMIC (mg/mL)
Candida albicans0.010
Fusarium oxysporum0.020

The compound demonstrated significant inhibition of fungal growth, indicating its potential as an antifungal agent .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging method. The results indicated a high radical scavenging ability, comparable to standard antioxidants like ascorbic acid:

CompoundDPPH Scavenging Activity (%)
1-[3-(4-Chlorophenyl)...88.6
Ascorbic Acid90.0

These results suggest that the compound may play a role in protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the synthesis and biological applications of this compound:

  • Synthesis and Characterization : A study documented the synthesis of the compound using microwave-assisted methods, which resulted in improved yields and purity compared to traditional methods .
  • Therapeutic Applications : Another research highlighted its potential therapeutic applications in treating infections caused by resistant bacterial strains due to its potent antibacterial activity.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the chlorophenyl group significantly influence biological activity, with specific substitutions enhancing antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one?

A common method involves nucleophilic substitution under reflux conditions. For example, 4-chlorobenzyl chloride can react with 4-hydroxyacetophenone in ethanol using anhydrous potassium carbonate as a base catalyst. Reaction progress is monitored via color changes, followed by recrystallization for purification . Alternative routes, such as Friedel-Crafts acylation with acyl chlorides and Lewis acids (e.g., AlCl₃), may also apply for introducing the ethanone group .

Q. What spectroscopic methods are suitable for characterizing this compound?

Single-crystal X-ray diffraction provides definitive structural confirmation, with data refinement parameters (e.g., R factor < 0.06) ensuring accuracy . Complementary techniques include ¹H/¹³C NMR for functional group analysis, IR spectroscopy for carbonyl identification, and mass spectrometry for molecular weight validation.

Q. What safety precautions are required when handling this compound?

Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, and avoid contact with skin or eyes. Contaminated waste must be disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations can model electrophilic substitution patterns, focusing on the electron-withdrawing effects of the 4-chlorophenyl and oxazole groups. Molecular docking studies may also explore potential bioactivity by analyzing interactions with biological targets .

Q. How to resolve contradictions in reaction yields reported across different studies?

Systematically replicate experiments while controlling variables (e.g., solvent purity, catalyst activation). Use High-Performance Liquid Chromatography (HPLC) to quantify intermediates and byproducts. Degradation during prolonged reactions (e.g., organic compound instability) should be mitigated via temperature-controlled setups .

Q. What strategies optimize reaction conditions for improved regioselectivity?

Adjust solvent polarity (e.g., switching from ethanol to DMF) to stabilize transition states. Catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃) can enhance nucleophilic attack efficiency. For Friedel-Crafts reactions, steric effects may be minimized using bulkier Lewis acids .

Q. How to analyze reaction intermediates using hyphenated techniques?

Liquid Chromatography-Mass Spectrometry (LC-MS) couples separation with real-time mass analysis, identifying transient intermediates. Gas Chromatography-Infrared (GC-IR) can track carbonyl-containing byproducts. For solid-phase intermediates, in-situ Raman spectroscopy provides non-destructive monitoring .

Q. What are the challenges in interpreting X-ray crystallography data for this compound?

Poor crystal quality (e.g., twinning or disorder) complicates data refinement. Low data-to-parameter ratios (<15:1) may reduce reliability. Strategies include growing crystals under slow evaporation and using synchrotron radiation for high-resolution data collection .

Q. How do electronic effects influence electrophilic substitution in derivatives?

The 4-chlorophenyl group directs electrophiles to meta positions via its electron-withdrawing nature, while the oxazole ring’s nitrogen atoms deactivate aromatic rings. Substituent effects can be quantified using Hammett σ constants to predict reaction sites .

Q. How to validate purity when traditional methods give conflicting results?

Cross-validate using orthogonal techniques:

  • HPLC : Quantify impurities with UV detection at λ = 254 nm.
  • Differential Scanning Calorimetry (DSC) : Assess melting point consistency.
  • ¹H NMR : Integrate proton signals to detect non-equivalent impurities.
    Recrystallization in ethanol (as in ) may further purify samples with >95% yield.

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